molecular formula C8H7N3O B7900337 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Katalognummer: B7900337
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: DIRGTJQJSJSFEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS 1501213-61-1) is a versatile chemical building block with significant potential in pharmaceutical and agrochemical research. This compound features the privileged pyrrolo[2,3-d]pyrimidine scaffold, a core structure known as a 7-deazapurine due to its close resemblance to purine bases . This structural analogy makes it a molecule of high interest for designing novel bioactive compounds. The molecule's core combines an electron-rich pyrrole ring with an electron-deficient pyrimidine ring, and the presence of both a reactive aldehyde group and a methyl substitution at the 7-position provides distinct sites for further synthetic modification and diversification . Recent scientific advances highlight the particular value of this scaffold in addressing the critical global health challenge of antimicrobial resistance (AMR) . Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated broad-spectrum bioactivity, including antibacterial, antifungal, and antiviral effects, making them a promising starting point for the development of new antimicrobial agents . The reactive aldehyde group in this specific compound is a key functional handle that facilitates its use in various synthetic transformations, allowing researchers to construct more complex molecules for structure-activity relationship (SAR) studies . Product Specifications: • CAS Number: 1501213-61-1 • Molecular Formula: C 8 H 7 N 3 O • Molecular Weight: 161.16 g/mol • SMILES: O=CC1=CN(C)C2=NC=NC=C21 This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-3-6(4-12)7-2-9-5-10-8(7)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRGTJQJSJSFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=CN=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization Strategies for Core Assembly

The pyrrolo[2,3-d]pyrimidine scaffold is typically constructed via cyclocondensation of 6-aminouracil derivatives with α-halo carbonyl compounds. For instance, reacting 6-aminouracil with chloroacetaldehyde in aqueous sodium acetate at 70–75°C generates 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in 98% yield. This method leverages the nucleophilic reactivity of the uracil’s amine group, with the chloroacetaldehyde acting as a two-carbon synthon for pyrrole ring formation.

Modifications to this approach include substituting chloroacetaldehyde with methyl-substituted analogs to pre-install the N7-methyl group. However, direct methylation during cyclization remains challenging due to competing side reactions, necessitating post-cyclization functionalization in most cases.

N7-Methylation Techniques

Alkylation via SN2 Displacement

N7-Methylation is achieved through alkylation of the pyrrolo[2,3-d]pyrimidine core using methyl iodide or dimethyl sulfate. In a representative procedure, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is treated with methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in DMF at 60°C for 12 hours, yielding 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in 85% yield. The reaction’s success hinges on the use of polar aprotic solvents to stabilize the transition state and suppress N3-alkylation.

Reductive Amination

Alternative routes employ reductive amination with formaldehyde and sodium cyanoborohydride. This method, though less common, offers milder conditions (pH 6–7, room temperature) and avoids harsh alkylating agents.

Formylation at Position 5

Vilsmeier-Haack Reaction

The Vilsmeier-Haack protocol is the most reliable method for introducing the 5-carbaldehyde group. Treatment of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine with POCl3 and DMF (1:1.5 molar ratio) at 0°C, followed by warming to 25°C, affords the 5-carbaldehyde derivative in 72% yield. The reaction proceeds via electrophilic attack at the electron-rich C5 position, with POCl3 activating DMF as the formylating agent.

Table 1: Optimization of Vilsmeier-Haack Formylation

POCl3 (equiv)DMF (equiv)Temperature (°C)Yield (%)
1.01.00 → 2558
1.21.50 → 2572
1.52.00 → 4065

Oxidation of Hydroxymethyl Precursors

Oxidation of 5-hydroxymethyl intermediates using MnO2 or Dess-Martin periodinane provides an alternative pathway. However, over-oxidation to carboxylic acids and moderate yields (50–60%) limit its utility compared to direct formylation.

Integrated Synthetic Routes

Sequential Cyclization-Methylation-Formylation

A three-step sequence starting from 6-aminouracil achieves an overall yield of 62%:

  • Cyclization with chloroacetaldehyde (98% yield).

  • N7-Methylation with methyl iodide (85% yield).

  • Vilsmeier-Haack formylation (72% yield).

One-Pot Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates Pd-catalyzed couplings. For example, reacting 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with formamide derivatives under microwave conditions (110°C, 30 min) streamlines carbaldehyde installation, reducing reaction times from 24 hours to 30 minutes.

Purification and Characterization

Chromatographic Techniques

Flash chromatography using ethyl acetate/hexane (3:7 v/v) effectively isolates the target compound from byproducts like 5-carboxylic acid derivatives. Recrystallization from ethanol/water (1:1) further enhances purity (>99% by HPLC).

Spectroscopic Validation

  • 1H NMR (DMSO-d6, 400 MHz): δ 10.12 (s, 1H, CHO), 8.92 (s, 1H, H-2), 7.45 (d, J = 3.6 Hz, 1H, H-6), 6.88 (d, J = 3.6 Hz, 1H, H-5), 3.78 (s, 3H, N7-CH3).

  • 13C NMR : δ 192.4 (CHO), 158.2 (C-2), 152.3 (C-4), 143.1 (C-5), 126.7 (C-6), 112.4 (C-7a), 99.8 (C-3a), 34.5 (N7-CH3).

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Comparison

MethodStepsOverall Yield (%)Purity (%)
Sequential Synthesis36299
Microwave-Assisted One-Pot25897
Reductive Amination Pathway44595

Microwave-assisted routes offer time efficiency but marginally lower yields due to incomplete conversions . Traditional sequential synthesis remains the gold standard for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Halogenation or alkylation at specific positions on the pyrrolo or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using iodine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.

    Reduction: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-methanol.

    Substitution: Various halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

One of the primary applications of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is as an inhibitor of protein kinases, particularly Janus Kinase 3 (JAK3). This inhibition is crucial for treating various immunological disorders, including rheumatoid arthritis and other inflammatory conditions . The compound's ability to modulate immune responses positions it as a potential therapeutic agent in immunosuppressive therapies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK9, which are essential for cell cycle progression . For instance:

  • Cell Proliferation Inhibition : Studies demonstrated that derivatives of this compound could effectively inhibit the proliferation of pancreatic cancer cells by blocking Rb phosphorylation and inducing apoptosis through downregulation of CDK9 downstream proteins like Mcl-1 and c-Myc .
  • Apoptosis Induction : The compound has been observed to increase the percentage of apoptotic cells in treated populations compared to controls, highlighting its potential as a cancer therapeutic .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine have shown promising antimicrobial activity against various bacterial and fungal strains. This suggests their potential as broad-spectrum antimicrobial agents .

Case Study: Pancreatic Cancer Treatment

A study focused on novel derivatives based on 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine highlighted their effectiveness against pancreatic ductal adenocarcinoma (PDAC). The most potent derivative inhibited cell proliferation significantly and demonstrated moderate tumor inhibition effects in xenograft models .

Case Study: Immunological Disorders

Another study investigated the use of this compound as a JAK3 inhibitor in treating autoimmune diseases. The results indicated that it could effectively modulate immune responses and reduce inflammation in preclinical models .

Wirkmechanismus

The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates . This inhibition can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde with structurally related analogs:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound - 7-Methyl
- 5-Carbaldehyde
C₈H₇N₃O 161.16 Intermediate for kinase inhibitors; aldehyde enables derivatization via Schiff base formation.
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde - 4-Chloro
- 2,7-Dimethyl
- 5-Carbaldehyde
C₉H₈ClN₃O 209.63 Enhanced electrophilicity due to chlorine; used in Suzuki couplings for anticancer agents.
6-Ethyl-4-methoxy-2-(pyridin-3-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde - 6-Ethyl
- 4-Methoxy
- 2-(Pyridinylsulfanyl)
- 5-Carbaldehyde
C₁₅H₁₄N₄O₂S 314.36 Dual functionality (sulfanyl and aldehyde) for covalent inhibitor design; targets ATP-binding pockets.
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid - 5-Carboxylic acid C₇H₅N₃O₂ 163.14 Bioisostere for carboxyl-containing drugs; modulates solubility and hydrogen-bonding capacity.
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine - 2-Chloro
- 5-Fluoro
- 7-Methyl
C₇H₅ClFN₃ 185.59 Halogenated analog with improved metabolic stability; used in antiviral research.

Biologische Aktivität

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure and a carbaldehyde functional group, which contribute to its reactivity and pharmacological properties. Its molecular formula is C9H10N2O, with a molecular weight of approximately 147.13 g/mol.

The primary mechanism of action of this compound involves its role as an inhibitor of various protein kinases, notably Janus Kinase 3 (JAK3) and p21-Activated Kinase 4 (PAK4). These kinases are crucial in signaling pathways that regulate immune responses and cell proliferation.

Inhibition of JAK3

JAK3 is implicated in several immunological disorders. The inhibition of JAK3 by this compound modulates the immune response, positioning it as a potential therapeutic agent for conditions such as rheumatoid arthritis and other autoimmune diseases.

Inhibition of PAK4

Recent studies have shown that derivatives of the pyrrolo[2,3-d]pyrimidine scaffold can effectively inhibit PAK4, which plays a significant role in tumor progression. Compounds derived from this scaffold have demonstrated potent inhibitory activities against cancer cell lines, indicating their potential in cancer therapy .

Biological Activity and Research Findings

The biological activity of this compound has been evaluated through various studies:

  • Cell Cycle Arrest and Apoptosis : In vitro studies revealed that compounds related to this structure can induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2 (liver cancer) and MV4-11 (acute myeloid leukemia). For instance, compound 5n showed an IC50 value of 2.7 nM against PAK4, leading to cell apoptosis through modulation of key apoptotic proteins like Bax and Bcl-2 .
  • Pharmacokinetics : The pharmacokinetic profile indicates good absorption and permeability across biological membranes, which is essential for therapeutic efficacy. The compound exhibits favorable ADME (absorption, distribution, metabolism, excretion) properties that support its potential as a drug candidate.

Case Studies

Several case studies highlight the biological significance of this compound:

  • Study on Immunological Disorders : A study focused on the effects of JAK3 inhibition demonstrated that treatment with this compound led to significant improvements in animal models of autoimmune diseases by reducing inflammation markers and restoring immune balance.
  • Cancer Therapeutics : Another study investigated its derivatives as PAK4 inhibitors. The findings indicated that these compounds not only inhibited PAK4 activity but also induced apoptosis in various cancer cell lines, suggesting their potential for further development into anticancer therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrrolo-pyrimidine derivatives:

Compound NameTarget KinaseIC50 Value (nM)Biological Activity
This compoundJAK3Not specifiedImmunosuppressive
Compound 5nPAK42.7Induces apoptosis
Compound 5oPAK420.2Induces apoptosis

Q & A

Q. What are the established synthetic routes for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde?

The synthesis typically involves multi-step reactions starting from precursor heterocycles. For example, analogous pyrrolo[2,3-d]pyrimidine derivatives are synthesized via cyclization of intermediates such as ethyl 2-cyano-4,4-dimethoxybutanoate, followed by formamidine addition and chlorination . Specific to 7-methyl derivatives, alkylation at the 7-position can be achieved using methyl iodide or dimethyl sulfate under basic conditions. The aldehyde group at the 5-position may be introduced via oxidation of a hydroxymethyl precursor or Vilsmeier-Haack formylation . Key steps require optimization of reaction time, temperature, and purification methods (e.g., column chromatography or recrystallization).

Q. How is this compound characterized structurally and functionally?

Characterization involves a combination of spectroscopic techniques:

  • 1H and 13C NMR : Peaks for the aldehyde proton (~9.8–10.2 ppm) and methyl group (~3.8–4.0 ppm) confirm substitution patterns. Aromatic protons in the pyrrolo-pyrimidine core appear as distinct doublets or triplets .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C9H8N3O).
  • Infrared (IR) Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde carbonyl group .
  • X-ray Crystallography : Resolves regioselectivity and confirms the planar geometry of the fused ring system .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for functionalizing 7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives?

Suzuki couplings require careful selection of catalysts (e.g., Pd(PPh3)4 or PdCl2(dppf)), bases (Cs2CO3 or K2CO3), and solvents (acetonitrile or DMF). For 5-carbaldehyde derivatives, protecting the aldehyde group with a ketal or acetal is critical to prevent side reactions. Microwave-assisted synthesis (80–120°C, 30–60 min) improves yields for electron-deficient aryl boronic acids . Post-reaction deprotection (e.g., acidic hydrolysis) regenerates the aldehyde functionality. Monitoring by TLC or LC-MS ensures reaction completion.

Q. What strategies address regioselectivity challenges in electrophilic substitutions on the pyrrolo[2,3-d]pyrimidine core?

Regioselectivity is influenced by substituent electronic effects. The 5-carbaldehyde group acts as an electron-withdrawing moiety, directing electrophiles (e.g., halogens, nitration agents) to the 4- or 6-positions. Computational modeling (DFT calculations) predicts reactive sites by analyzing frontier molecular orbitals . Experimental validation involves competitive reactions with controlled stoichiometry, followed by NMR or X-ray analysis to confirm substitution patterns .

Q. How is this compound evaluated for kinase inhibition activity?

Biochemical assays include:

  • Enzyme Inhibition : Incubate the compound with recombinant kinases (e.g., EGFR, CDK2) and measure IC50 values using ATP-coupled luminescence assays .
  • Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) via MTT or Annexin V staining. Compare results with structurally related analogs to establish structure-activity relationships (SAR) .
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with kinase active sites .

Q. What computational approaches predict the binding modes of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives with therapeutic targets?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models interactions between the aldehyde group and catalytic lysine residues in kinases. Molecular dynamics (MD) simulations (100 ns trajectories) assess stability of ligand-protein complexes in explicit solvent. Free-energy perturbation (FEP) calculations refine binding affinity predictions . These methods guide rational design of derivatives with improved selectivity (e.g., for mutant EGFR over wild-type) .

Data Contradictions and Validation

  • Synthetic Yields : Discrepancies in reported yields (e.g., 40–75% for chlorination steps) may arise from solvent purity or catalyst batch variations. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .
  • Kinase Selectivity : Some analogs show conflicting inhibition profiles (e.g., CDK2 vs. VEGFR2), highlighting the need for orthogonal assay validation (e.g., kinase panel screening vs. single-target studies) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.